![molecular formula C19H21NO4 B599362 (6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol CAS No. 14028-97-8](/img/structure/B599362.png)
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Overview
Description
“(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of the quinoline class of compounds .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes . Various methods have been developed over the past 15 years, with a focus on the use of catalytic systems and synthetic advantages .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a benzo-fused N-heterocycle . The molecular weight is approximately 313.348 Da .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo deoxygenation reactions mediated by visible light .
Physical And Chemical Properties Analysis
The average mass of “(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol” is approximately 313.348 Da, and its monoisotopic mass is approximately 313.131409 Da .
Scientific Research Applications
Secondary Metabolite in Herbal Plants
This compound, also known as Magnoflorine, is a secondary metabolite and an alkaloid with a quaternary aporphine configuration . It can be found in roots, rhizomes, stems, barks, or seeds of many herbal plants such as Caulophyllum thalictroides (blue cohosh), Arisolochai bracteate, P. amurense, S. acutum, Tinospora crispa, Coptidis rhizome, etc .
Contractile Effects on Uterine Smooth Muscle Tissues
Magnoflorine has been used to test its contractile effects on isolated mouse uterine smooth muscle tissues .
Effects on Distal Colon Smooth Muscle Tissues
This compound has also been used on isolated strips of Mus musculus distal colon smooth muscle tissues .
Dopamine Agonist
“(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol” is closely related to Propylnorapomorphine, an aporphine derivative dopamine agonist .
Effects on Rodent Behavior
In rodents, it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection, among other effects .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinolines, have a variety of applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinoline derivatives, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds, such as quinolines, are known to have a variety of effects, including antioxidant, anti-inflammatory, immunomodulatory, anti-diabetic, anti-fungal, cardiovascular protective, and neuropsychological effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKKEBKZSKSAPX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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